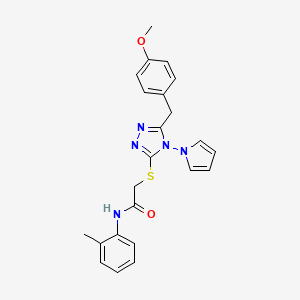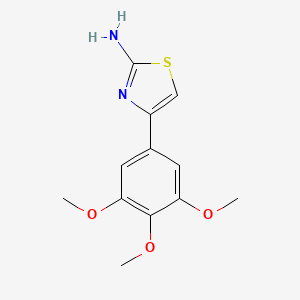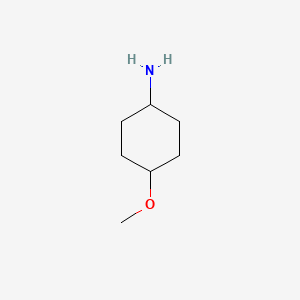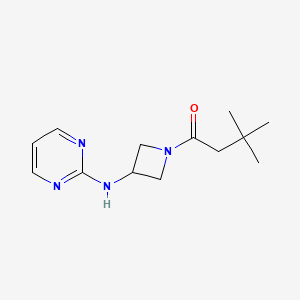
3,3-Dimethyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3,3-Dimethyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one is a chemical that appears to be related to pyrimidine derivatives, which are known for their diverse range of biological activities. Although the specific compound is not directly mentioned in the provided papers, we can infer its properties and relevance by examining similar compounds discussed in the research.
Synthesis Analysis
The synthesis of related pyrimidine compounds involves the reaction of precursor molecules under controlled conditions. For instance, a novel pyrimidine derivative was synthesized by reacting phthalaldehydic acid with 2-amino-4,6-dimethylpyrimidine, yielding a product in 90% yield . Similarly, the synthesis of 3,3-Dimethyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one would likely involve a strategic selection of starting materials and reaction conditions to achieve the desired molecular framework.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized using techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet–visible (UV–Vis), and X-ray single crystal diffraction . These methods provide detailed information about the arrangement of atoms within the molecule and its electronic properties. The crystal structure of a related compound was determined to be in the triclinic space group with specific unit-cell parameters . Theoretical studies, including calculations using the B3LYP 6-311G (d, p) basis set, can further detail the structural and electronic properties of such compounds.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can lead to the formation of various products depending on the reaction conditions. For example, the reaction of a dimethylamino-dimethyl-azirine with barbituric acid resulted in a mixture of compounds, with the main products being isolated and characterized by X-ray analysis . The mechanisms proposed for these reactions include C- or N-alkylation of barbituric acid . Such analyses provide insights into the chemical behavior of pyrimidine-containing molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be assessed through various assays and techniques. Antioxidant activity can be evaluated using assays such as DPPH, FRAP, and total phenolic contents . Additionally, the interaction with double-stranded DNA (dsDNA) can be studied through electronic absorption titration, thermal denaturation measurement, and viscosity techniques . Molecular docking calculations can predict how these compounds interact with DNA, often showing that they stabilize the DNA complex through hydrogen bonds and Pi-alkyl interactions . The binding affinities and strength of these interactions can be quantified, providing valuable information about the compound's potential biological relevance.
Applications De Recherche Scientifique
Synthesis and Biological Potential
The compound 3,3-Dimethyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one, due to its pyrimidine component, is of significant interest in the synthesis of heterocyclic compounds and their evaluation for various biological activities. Pyrimidine derivatives have been synthesized through cyclocondensation processes and evaluated for their potential as insecticidal and antibacterial agents. For example, pyrimidine linked pyrazole heterocyclics demonstrated both insecticidal and antimicrobial potentials, showcasing the versatility of pyrimidine derivatives in creating compounds with significant biological activities (Deohate & Palaspagar, 2020).
Antimicrobial and Antitubercular Activities
Further emphasizing the biological relevance, some pyrimidine-azetidinone analogues have been synthesized and tested for their antioxidant, antimicrobial, and antitubercular activities. These compounds, generated through the condensation of aromatic amines with N-phenylacetamide, have shown promising results against bacterial and fungal strains as well as Mycobacterium tuberculosis. This research underlines the potential of pyrimidine derivatives in developing new antibacterial and antitubercular agents (Chandrashekaraiah et al., 2014).
Photophysical Properties and Sensing Applications
Pyrimidine derivatives also find applications in materials science, particularly in the development of pH sensors and photophysical studies. Pyrimidine-phthalimide derivatives, for instance, exhibit solid-state fluorescence emission and solvatochromism, properties that are essential for the development of novel colorimetric pH sensors. These compounds' ability to undergo reversible protonation with visible color changes highlights the potential for creating functional materials for sensing applications (Yan et al., 2017).
Damage Prevention in Biological Systems
In the context of biologically relevant damage prevention, research on pyrimidine dimers, including those involving azetidin intermediates, has been pivotal. These studies focus on understanding and mitigating the effects of UV-induced damage, such as cyclobutane pyrimidine dimers in DNA, which can lead to skin cancer. Understanding the chemical behavior of these complexes and their intermediates is crucial for developing strategies to prevent or repair UV-induced damage in biological systems (2020).
Propriétés
IUPAC Name |
3,3-dimethyl-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-13(2,3)7-11(18)17-8-10(9-17)16-12-14-5-4-6-15-12/h4-6,10H,7-9H2,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXMBMYRZACJKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CC(C1)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-chlorophenyl)-3-cinnamyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2553512.png)
![3-{[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]carbonyl}-6,8-dibromo-2H-chromen-2-one](/img/structure/B2553513.png)

![3-(2-fluorophenyl)-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553518.png)
![6-Cyclobutoxyimidazo[1,2-b]pyridazine](/img/structure/B2553522.png)
![N-{2-hydroxy-2-[4-(propan-2-yloxy)phenyl]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2553523.png)
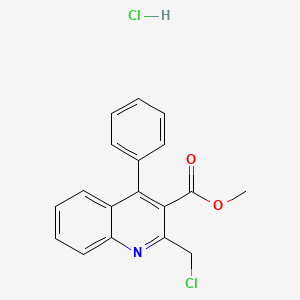
![7-(furan-2-yl)-5-(2-oxo-2-phenylethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2553525.png)
![5-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2553526.png)
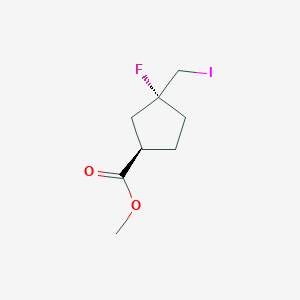
![4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2553528.png)
